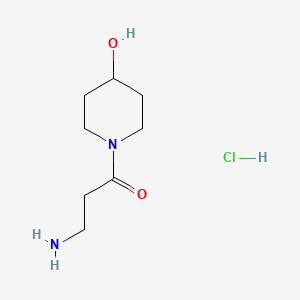

3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride

Description

Properties

IUPAC Name |

3-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c9-4-1-8(12)10-5-2-7(11)3-6-10;/h7,11H,1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIHQUGMYMPWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220038-99-2 | |

| Record name | 1-Propanone, 3-amino-1-(4-hydroxy-1-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting from D-Glutamic Acid (Industrial Route)

A notable industrially viable method uses D-glutamic acid as the starting material, proceeding through a sequence of transformations to yield (R)-3-amino piperidine dihydrochloride, a close structural analog and intermediate relevant to the target compound.

Hydroxyl esterification and amido Boc protection : D-glutamic acid is converted into N-tertbutyloxycarbonyl-D-Glu dimethyl ester by reaction with methanol and thionyl chloride, followed by Boc protection using di-tert-butyl dicarbonate and triethylamine.

Ester reduction : The ester groups are reduced to alcohols.

Hydroxyl activation : Activation of hydroxyl groups using methanesulfonyl chloride to form mesylates.

Cyclization : Intramolecular cyclization to form the piperidine ring.

Deprotection and salification : Removal of Boc protecting groups and conversion to the hydrochloride salt.

This method is advantageous due to its relatively short synthetic route, low cost, and suitability for industrial scale-up without requiring chiral resolution steps.

Alternative Routes Using Piperidine Derivatives

Other synthetic routes include:

Starting from ethyl nipecotate , followed by amide protection, Hofmann rearrangement, fractionation, and deprotection steps to yield the desired amino piperidine hydrochloride.

Using D-mono-ornithine hydrochloride as starting material, involving acylation, cyclization, reduction, and salification.

These routes also focus on constructing the piperidine ring system with the appropriate amino and hydroxy substitutions, followed by hydrochloride salt formation.

Mannich Reaction Approach for Analogous Compounds

A related synthetic strategy for compounds structurally similar to 3-amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride involves Mannich reactions . This method uses:

Paraformaldehyde as the formaldehyde source.

Appropriate amine hydrochlorides.

Ketone components such as acetophenone derivatives.

The Mannich reaction proceeds under reflux in ethanol with concentrated hydrochloric acid, yielding 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are analogs in functional groups and structure.

Key findings from this approach:

Optimal molar ratios: Ketone:paraformaldehyde:amine hydrochloride = 1:1.2:1.

Reaction medium: Ethanol with concentrated hydrochloric acid enhances yield and purity.

Reaction yields range from 87% to 98% for various analogs.

Reaction times and crystallization solvents vary depending on substituents.

This method provides a useful guide for synthesizing compounds with similar frameworks, including this compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the propanone moiety can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Ammonia, primary amines, acyl chlorides.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Amides, imines.

Scientific Research Applications

Biomedical Research

3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride is utilized in several areas of biomedical research due to its structural properties. Its applications include:

- Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. This makes it a candidate for investigating treatments for neurological disorders such as depression and anxiety.

- Drug Development : It serves as a lead compound in the synthesis of novel pharmacological agents. Researchers are exploring its derivatives for enhanced efficacy and reduced side effects in therapeutic applications.

Forensic Science

In forensic science, this compound can be used as a reference standard in toxicological analyses. Its role includes:

- Detection of Controlled Substances : The compound's unique chemical structure allows it to be identified in biological samples, aiding forensic scientists in drug testing and analysis.

Clinical Diagnostics

The compound has potential applications in clinical diagnostics, particularly in:

- Biomarker Development : Researchers are investigating its use as a biomarker for certain diseases, contributing to early detection and personalized medicine strategies.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Neurochemistry explored the effects of this compound on serotonin receptors. The findings indicated that the compound exhibits selective binding affinity, suggesting potential therapeutic benefits for mood disorders.

Case Study 2: Forensic Applications

Research conducted by the National Institute of Justice highlighted the effectiveness of this compound as a reference material for toxicology screening. The study demonstrated its reliability in identifying substances related to synthetic drug use.

Case Study 3: Drug Development

A recent investigation published in Medicinal Chemistry Reviews examined various derivatives of this compound, revealing modifications that enhance its pharmacological profile while minimizing toxicity.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other proteins that interact with the amino

Biological Activity

3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride is a chemical compound recognized for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C₈H₁₇ClN₂O₂

- Molar Mass : Approximately 208.69 g/mol

- Structure : The compound features a piperidine ring with a hydroxyl group and an amino group adjacent to a ketone, which enhances its interaction with biological targets.

Research indicates that this compound interacts with various neurotransmitter systems, particularly serotonin and dopamine receptors. Its structural characteristics suggest it may modulate these systems, making it a candidate for treating neurological disorders such as anxiety and depression.

Key Mechanisms:

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions typical of amines and ketones.

- Hydrogen Bonding : The hydroxyl group on the piperidine ring may participate in hydrogen bonding, enhancing its reactivity and interaction with biological molecules.

Biological Activities

The compound has shown significant promise in various biological assays:

- Cytotoxicity : Studies have demonstrated that derivatives of Mannich bases, including those related to this compound, exhibit cytotoxic effects against cancer cell lines. For instance, certain Mannich bases were found to be 2.5 to 5.2 times more cytotoxic than standard chemotherapeutic agents like 5-fluorouracil .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, particularly against prostate cancer cell lines (PC-3). The evaluation of its cytotoxicity revealed promising results that warrant further investigation into its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propanone Derivatives with Piperidine/Piperazine Moieties

3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone Hydrochloride

- Molecular Formula : C9H20ClN3O2

- Molecular Weight : 237.73 g/mol

- Key Differences : Replaces the 4-hydroxypiperidinyl group with a 4-(2-hydroxyethyl)piperazinyl group. The piperazine ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This compound’s higher molecular weight and different substituent may influence receptor binding or metabolic stability .

Aldi-4 (1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone Hydrochloride)

- Molecular Formula: C14H17Cl2NO

- Key Differences: Features a chlorophenyl group instead of an amino group and lacks the 4-hydroxyl on piperidine.

Propanone Derivatives with Aromatic Substituents

Bupropion Hydrochloride

- Molecular Formula: C13H18ClNO·HCl

- Molecular Weight : 276.21 g/mol

- Key Differences: Contains a 3-chlorophenyl group and a tert-butylamino substituent. Bupropion is clinically used as an antidepressant, highlighting the pharmacological relevance of propanone derivatives. The tert-butyl group increases steric bulk, which may reduce off-target interactions compared to the target compound’s smaller amino group .

3-(Dimethylamino)-1-(4-methoxyphenyl)-1-propanone Hydrochloride

- Molecular Formula: C12H16ClNO2

- Key Differences: Substitutes the amino group with a dimethylamino moiety and includes a methoxyphenyl ring. The methoxy group is electron-donating, which could enhance stability against oxidative metabolism compared to the hydroxyl group in the target compound .

Hydroxy-Substituted Analogs

3-Amino-1-(4-hydroxyphenyl)-1-dodecanone Hydrochloride

- Molecular Formula: C18H29NO2·HCl

- Key Differences: Features a hydroxyphenyl group and a long dodecanone chain. The extended alkyl chain increases lipophilicity, likely altering tissue distribution and half-life compared to the target compound’s shorter propanone backbone .

2-Amino-1-(4-hydroxypiperidin-1-yl)-3-methyl-1-butanone Hydrochloride

- Molecular Formula : C10H19ClN2O2

- Key Differences: Incorporates a methyl branch on the propanone chain and a butanone backbone. The methyl group may introduce steric hindrance, affecting binding to biological targets .

Structural and Functional Analysis Table

Research Findings and Implications

- Hydroxyl Group Impact : The 4-hydroxypiperidinyl group in the target compound enhances solubility but may reduce membrane permeability compared to chlorophenyl or methoxyphenyl analogs .

- Therapeutic Potential: While bupropion’s success demonstrates the viability of propanone derivatives in CNS disorders, the target compound’s discontinued status suggests challenges in efficacy or safety .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 3-amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride, and what key starting materials are required?

- The compound is typically synthesized via Mannich reactions , involving a ketone (e.g., substituted acetophenones) and an amine (e.g., 4-hydroxy-piperidine derivatives) in the presence of paraformaldehyde as the carbonyl source. Critical starting materials include piperidine hydrochloride derivatives and ketones with functional groups (e.g., hydroxyl, halogen) .

- Methodological Tip : Optimize stoichiometric ratios of the amine and ketone components to minimize side reactions. Use HCl gas or concentrated hydrochloric acid for efficient hydrochlorination of the final product .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the piperidinyl ring, amino group, and propanone backbone.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>95%) and identify impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate the molecular ion peak (e.g., [M+H]) and fragmentation pattern .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve the yield of this compound in Mannich reactions?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while ethanol/water mixtures facilitate precipitation of the hydrochloride salt .

- Temperature Control : Maintain 60–80°C during the Mannich reaction to balance reaction rate and byproduct formation. Lower temperatures (0–5°C) during acidification improve crystal purity .

- Data-Driven Example : Yields of structurally analogous propanones synthesized via Mannich reactions ranged from 87% to 98% under optimized conditions .

Q. How do structural modifications (e.g., substituents on the piperidinyl or propanone moieties) influence the compound’s biological activity?

- Piperidinyl Substituents : Hydroxyl groups at the 4-position (as in 4-hydroxy-piperidine) enhance solubility and hydrogen-bonding interactions, potentially improving receptor binding in CNS-targeted studies .

- Propanone Modifications : Electron-withdrawing groups (e.g., halogens) on the ketone component can alter metabolic stability. For example, 4'-chloroacetophenone derivatives show increased cytotoxicity in preclinical models .

- Methodological Approach : Use computational docking studies (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or assay protocols (e.g., ATP-based vs. resazurin viability assays) may explain discrepancies. Standardize assays using validated reference compounds .

- Structural Confirmation : Re-evaluate compound identity via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out stereochemical or polymorphic inconsistencies .

Q. What strategies are effective for stabilizing this compound during long-term storage?

- Storage Conditions : Store lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the hydrochloride salt. Avoid exposure to moisture and light .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.